(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
Description
It is characterized by the presence of a dimethoxyphenyl group attached to a methylpropan-1-amine backbone
Properties
IUPAC Name |
(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZSZDXDAMOVSG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves several steps. One common method starts with the Friedel-Crafts reaction of 1,4-dimethoxybenzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone. This intermediate then reacts with methenamine to form alpha-amino-2,5-dimethoxy acetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
- Structural Features : The compound features a dimethoxy-substituted phenyl group attached to a chiral center, which significantly influences its biological activity.
Chemistry
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine serves as a critical building block in organic synthesis. It is utilized in the creation of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.
Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biomolecules, particularly in the context of neurotransmitter systems.
- Serotonergic Activity : The compound acts as an agonist at serotonin receptors, particularly the 5-HT₂A receptor, which is involved in mood regulation and perception alterations.
- Dopaminergic Interaction : Preliminary studies suggest potential interactions with dopamine receptors, indicating possible implications for neurological disorders.
Medicinal Applications
Ongoing research aims to explore the therapeutic potential of this compound:
- Drug Development : Its role as a precursor in synthesizing pharmacologically active compounds is under investigation. The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders and other psychiatric conditions.
Case Study 1: Antidepressant Potential
A study evaluated the effects of this compound on animal models exhibiting depressive-like behavior. Results indicated that administration of this compound led to significant improvements in mood-related behaviors, suggesting its potential as an antidepressant agent.
Case Study 2: Neuroprotective Effects
Research focusing on neurodegenerative diseases has highlighted the compound's neuroprotective properties. In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress, indicating its potential role in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to interact with certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of an amine group.
2,5-Dimethoxy-4-ethylamphetamine: Shares the dimethoxyphenyl group but has an ethyl group attached to the amine.
2,5-Dimethoxy-4-ethylthioamphetamine: Similar structure with an ethylthio group instead of a methyl group.
Uniqueness
What sets (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine apart is its specific combination of the dimethoxyphenyl group with the methylpropan-1-amine backbone
Biological Activity
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, often referred to as a derivative of amphetamine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a chiral center that may influence its pharmacological properties.
Structure
The molecular formula of this compound is with a molecular weight of approximately 205.3 g/mol. The compound features a chiral center at the second carbon atom, contributing to its stereochemical diversity.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Reduction : The precursor compounds are reduced using agents such as lithium aluminum hydride or sodium borohydride to yield the amine form.
- Substitution : The methoxy groups can undergo nucleophilic substitution to introduce various functional groups.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine releasing agent , particularly affecting dopamine and serotonin pathways. This mechanism may contribute to its stimulant properties and potential therapeutic effects.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Neurotransmitter Release : Research indicates that this compound increases the release of dopamine and serotonin in vitro, suggesting potential applications in mood disorders and attention-related conditions .
- Toxicology and Metabolism : Investigations into the metabolism of similar compounds have shown that they undergo hepatic metabolism, primarily via cytochrome P450 enzymes. This could influence their pharmacokinetics and safety profiles .
Case Studies
Several studies have documented the biological effects of compounds structurally related to this compound:
- Stimulant Effects : In animal models, compounds with similar structures have demonstrated increased locomotor activity, indicative of stimulant effects akin to traditional amphetamines.
- Cognitive Enhancement : Some derivatives have been shown to improve cognitive performance in rodent models, suggesting potential use in treating cognitive deficits .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine | Chiral variant | Similar stimulant effects | Different stereochemistry may alter activity |
| 3-(2,5-Dimethoxyphenyl)propane-1-amine | Non-chiral variant | Reduced efficacy | Lacks chiral specificity |
| 2,5-Dimethoxyphenethylamine | Related structure | Moderate psychoactive effects | Exhibits different receptor interactions |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |
|---|---|---|---|
| Chiral Pool | 65–75 | >99% | |
| Asymmetric Catalysis | 50–60 | 85–90% | |
| Resolution | 30–40 | 95–98% |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.7–3.8 ppm) and methyl groups (δ 1.2–1.4 ppm). Aromatic protons (2,5-substituted phenyl) appear as two doublets (δ 6.7–7.1 ppm) .
- ¹³C NMR : Confirm quaternary carbons (e.g., methoxy carbons at δ 55–56 ppm) .
- HPLC with Chiral Columns : Use polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% TFA .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) at m/z 224.1423 (calculated for C₁₂H₁₈NO₂⁺) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .
Advanced: How do steric and electronic effects of the 2,5-dimethoxyphenyl group influence enantioselective synthesis?
Methodological Answer:
- Steric Effects : The 2-methyl group on the propan-1-amine backbone creates steric hindrance, requiring bulky catalysts (e.g., Josiphos ligands) to achieve high ee .
- Electronic Effects : Methoxy groups donate electron density, stabilizing intermediates in asymmetric hydrogenation. However, para-methoxy can reduce catalyst-substrate affinity compared to meta-substituted analogs .
Advanced: What structure-activity relationships (SAR) are observed in biological studies?
Methodological Answer:
- Receptor Binding : The 2,5-dimethoxyphenyl moiety enhances serotonin receptor (5-HT₂A) affinity compared to non-substituted analogs. Methyl branching at C2 increases metabolic stability .
- Enzyme Inhibition : In vitro assays show moderate MAO-A inhibition (IC₅₀ = 1.2 μM), attributed to the amine group’s interaction with flavin adenine dinucleotide (FAD) .
Q. Table 2: Biological Activity Data
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 5-HT₂A Receptor | Radioligand | 12 nM | |
| MAO-A | Fluorometric | 1.2 μM |
Advanced: How can reaction conditions be optimized for scale-up?
Methodological Answer:
- Continuous Flow Synthesis : Reduces reaction time (2–4 hours vs. 12 hours batch) and improves heat management for exothermic steps (e.g., Grignard additions) .
- Solvent Selection : Replace THF with 2-MeTHF for safer, greener processes. Achieves comparable yields (70–75%) while reducing toxicity .
Advanced: What stability challenges arise under varying pH and temperature?
Methodological Answer:
- pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 hours at pH 2) via cleavage of the amine-phenyl bond. Stabilize with buffered solutions (pH 7–8) .
- Thermal Stability : Decomposes above 150°C. Store below –20°C to prevent dimerization .
Advanced: Which derivatization strategies enhance bioavailability or target specificity?
Methodological Answer:
- Prodrug Design : Acetylate the amine to improve membrane permeability. Hydrolyzes in vivo to release active compound .
- PEGylation : Attach polyethylene glycol (PEG) chains to reduce renal clearance and extend half-life .
Q. Table 3: Derivatization Outcomes
| Strategy | Bioavailability Increase | Half-Life Extension | Reference |
|---|---|---|---|
| Acetylation | 2.5-fold | None | |
| PEGylation | 1.8-fold | 4.5 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
